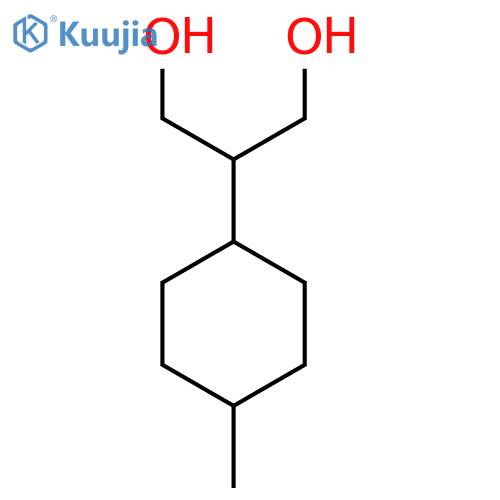Cas no 77954-09-7 (2-(4-Methylcyclohexyl)propane-1,3-diol)

77954-09-7 structure
商品名:2-(4-Methylcyclohexyl)propane-1,3-diol
2-(4-Methylcyclohexyl)propane-1,3-diol 化学的及び物理的性質
名前と識別子
-
- SCHEMBL12715516
- 2-(4-methyl-cyclohexyl)-propane-1,3-diol
- EN300-1459173
- 2-(4-methylcyclohexyl)-1,3-propanediol
- 77954-09-7
- 2-(4-methylcyclohexyl)propane-1,3-diol
- 1,3-Propanediol, 2-(4-methylcyclohexyl)-
- 2-(4-Methylcyclohexyl)propane-1,3-diol
-
- インチ: 1S/C10H20O2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h8-12H,2-7H2,1H3
- InChIKey: RERGOVHIWYTLHG-UHFFFAOYSA-N
- ほほえんだ: OCC(CO)C1CCC(C)CC1
計算された属性
- せいみつぶんしりょう: 172.146329876g/mol
- どういたいしつりょう: 172.146329876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 113
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 40.5Ų
じっけんとくせい
- 密度みつど: 0.992±0.06 g/cm3(Predicted)
- ゆうかいてん: 88-89 °C
- ふってん: 83-86 °C(Press: 1.5 Torr)
- 酸性度係数(pKa): 14.46±0.10(Predicted)
2-(4-Methylcyclohexyl)propane-1,3-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1459173-1000mg |
2-(4-methylcyclohexyl)propane-1,3-diol |
77954-09-7 | 1000mg |
$842.0 | 2023-09-29 | ||
| Enamine | EN300-1459173-5000mg |
2-(4-methylcyclohexyl)propane-1,3-diol |
77954-09-7 | 5000mg |
$2443.0 | 2023-09-29 | ||
| Enamine | EN300-1459173-0.5g |
2-(4-methylcyclohexyl)propane-1,3-diol |
77954-09-7 | 0.5g |
$809.0 | 2023-06-06 | ||
| Enamine | EN300-1459173-2500mg |
2-(4-methylcyclohexyl)propane-1,3-diol |
77954-09-7 | 2500mg |
$1650.0 | 2023-09-29 | ||
| Enamine | EN300-1459173-0.1g |
2-(4-methylcyclohexyl)propane-1,3-diol |
77954-09-7 | 0.1g |
$741.0 | 2023-06-06 | ||
| Enamine | EN300-1459173-0.05g |
2-(4-methylcyclohexyl)propane-1,3-diol |
77954-09-7 | 0.05g |
$707.0 | 2023-06-06 | ||
| Enamine | EN300-1459173-10.0g |
2-(4-methylcyclohexyl)propane-1,3-diol |
77954-09-7 | 10g |
$3622.0 | 2023-06-06 | ||
| Enamine | EN300-1459173-5.0g |
2-(4-methylcyclohexyl)propane-1,3-diol |
77954-09-7 | 5g |
$2443.0 | 2023-06-06 | ||
| Enamine | EN300-1459173-500mg |
2-(4-methylcyclohexyl)propane-1,3-diol |
77954-09-7 | 500mg |
$809.0 | 2023-09-29 | ||
| Enamine | EN300-1459173-1.0g |
2-(4-methylcyclohexyl)propane-1,3-diol |
77954-09-7 | 1g |
$842.0 | 2023-06-06 |
2-(4-Methylcyclohexyl)propane-1,3-diol 関連文献
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
77954-09-7 (2-(4-Methylcyclohexyl)propane-1,3-diol) 関連製品
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 152840-81-8(Valine-1-13C (9CI))
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
